![molecular formula C19H27FN2O2 B4845230 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone](/img/structure/B4845230.png)
1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone
Overview
Description
1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone, also known as FP-1, is a chemical compound that has gained significant attention in the field of scientific research. FP-1 is a synthetic compound that has been synthesized through a multistep process. The compound has been found to have potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone is not fully understood. However, studies have shown that 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone has an affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone has been found to inhibit the reuptake of dopamine and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone has been found to have significant biochemical and physiological effects. Studies have shown that 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone can increase the levels of dopamine and norepinephrine in the brain, leading to increased activity in the central nervous system. 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone has also been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone in lab experiments is its high potency and selectivity for the dopamine transporter and norepinephrine transporter. This makes 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone an ideal compound for studying the role of these transporters in various physiological and pathological conditions. However, one of the limitations of using 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone. One area of research is the development of new drugs based on the structure of 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone. Another area of research is the study of the role of 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone in various pathological conditions, such as depression, anxiety, and addiction. Finally, research can be conducted to optimize the synthesis of 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone and other related compounds, making them more readily available for scientific research.
Scientific Research Applications
1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone has potential applications in various areas of scientific research. One of the primary areas of application is medicinal chemistry, where 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone can be used as a starting material for the synthesis of new drugs. 1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone has also been found to have potential applications in the field of drug discovery, where it can be used as a lead compound for the development of new drugs.
properties
IUPAC Name |
1-[4-(2-fluoro-5-methyl-4-propanoylphenyl)piperazin-1-yl]pentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-4-6-7-19(24)22-10-8-21(9-11-22)17-12-14(3)15(13-16(17)20)18(23)5-2/h12-13H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBUHUJWGRFBOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)CC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluoro-5-methyl-4-propanoylphenyl)piperazin-1-yl]pentan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.